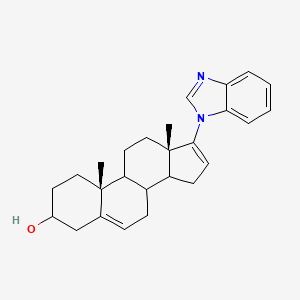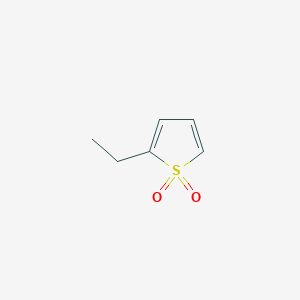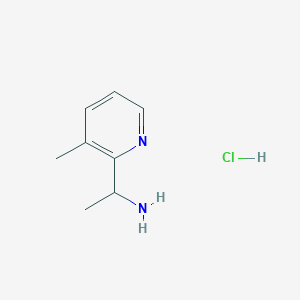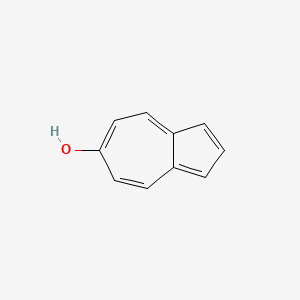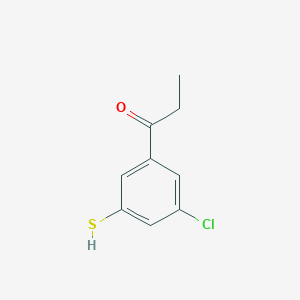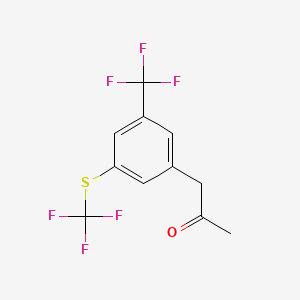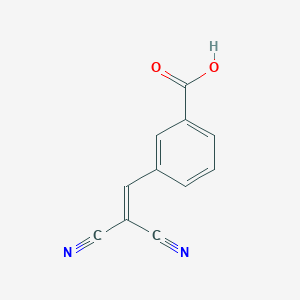
3-(2,2-Dicyanoethenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dicyanoethenyl)benzoic acid is an organic compound with the molecular formula C11H6N2O2 It is characterized by the presence of a benzoic acid moiety substituted with a dicyanoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)benzoic acid typically involves the reaction of 3-formylbenzoic acid with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the dicyanoethenyl group. The general reaction conditions include:
Reactants: 3-formylbenzoic acid, malononitrile
Catalyst/Base: Piperidine or other suitable bases
Solvent: Ethanol or other polar solvents
Temperature: Reflux conditions
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dicyanoethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
3-(2,2-Dicyanoethenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be functionalized to create probes for biological imaging and sensing.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dicyanoethenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanoethenyl group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler analog without the dicyanoethenyl group.
4-(2,2-Dicyanoethenyl)benzoic acid: A positional isomer with the dicyanoethenyl group at the para position.
3-(2,2-Dicyanoethenyl)phenylacetic acid: A structurally related compound with an acetic acid moiety.
Uniqueness
3-(2,2-Dicyanoethenyl)benzoic acid is unique due to the presence of both the benzoic acid and dicyanoethenyl groups, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
61471-44-1 |
|---|---|
Formule moléculaire |
C11H6N2O2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
3-(2,2-dicyanoethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5H,(H,14,15) |
Clé InChI |
YSNHHQSTWHFNGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



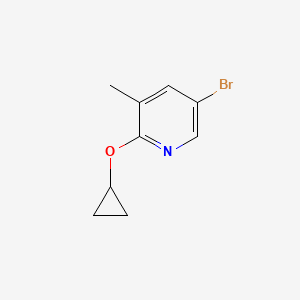
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)

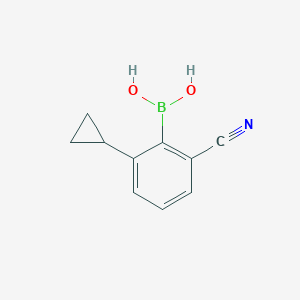
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14073288.png)
